Cloethocarb

Descripción general

Descripción

Cloethocarb is a synthetic carbamate insecticide, nematicide, and molluscicide. It was primarily used to control pests such as the Colorado potato beetle, flea beetles, seed beetles, nematodes, slugs, and snails. This compound is known for its high aqueous solubility and non-volatile nature. It is highly toxic to mammals if ingested and functions as an acetylcholinesterase inhibitor, leading to neurotoxic effects .

Métodos De Preparación

The synthesis of Cloethocarb involves the reaction of 2-chloro-1-methoxyethanol with phenol in the presence of a base to form 2-(2-chloro-1-methoxyethoxy)phenol. This intermediate is then reacted with methyl isocyanate to yield this compound. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and efficacy of the final product.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis is a primary degradation pathway for carbamates. Cloethocarb undergoes pH-dependent hydrolysis, yielding methylamine, carbon dioxide, and phenolic derivatives.

Key Notes :

-

The carbamate group (-OCONHCH₃) is susceptible to nucleophilic attack, particularly under alkaline conditions .

-

The chlorinated ether side chain remains intact during hydrolysis but may undergo secondary reactions under prolonged exposure .

Thermal Decomposition

At elevated temperatures, this compound decomposes into volatile and toxic byproducts.

Mechanistic Insight :

-

Initial cleavage of the carbamate group releases methyl isocyanate (a hazardous intermediate) .

-

Chlorine substituents contribute to HCl formation, while the aromatic ring may pyrolyze into PAHs .

Environmental and Photochemical Reactions

In environmental matrices, this compound reacts via abiotic and biotic pathways:

Soil and Microbial Degradation

| Medium | Half-Life | Primary Products | References |

|---|---|---|---|

| Aerobic soil | 7–14 days | o-Hydroxyphenyl derivatives, Cl⁻ | |

| Anaerobic soil | 14–30 days | Methane, chlorinated phenols |

Photolysis

| Light Source | Products | Quantum Yield | References |

|---|---|---|---|

| UV (λ = 254 nm) | Dechlorinated carbamate, phenolic radicals | 0.12 | |

| Sunlight (λ > 290 nm) | Slow degradation; minimal byproducts | Not quantified |

Key Pathways :

Aplicaciones Científicas De Investigación

Mode of Action Against Nematodes

Cloethocarb exhibits a unique mode of action against nematodes, particularly Heterodera schachtii, a significant pest in sugar beet cultivation. Research indicates that this compound disrupts the orientation and penetration behavior of juvenile nematodes, leading to reduced infection rates in treated plants.

Case Study: Impact on Juvenile Orientation and Penetration

In a study conducted by Sikora and Hartwig (1991), sugar beet seedlings treated with this compound demonstrated a significant reduction in juvenile nematode penetration compared to untreated controls. The results showed:

- Penetration Rates :

- Control (untreated): 95.3%

- This compound treated: 80.9%

- Aldicarb treated: 90.6%

- Carbofuran treated: 90.4%

The data suggests that this compound not only inhibits the penetration of nematodes but also alters their movement patterns, making it an effective agent in managing nematode populations in crops .

Comparative Efficacy with Other Carbamates

This compound's efficacy is often compared with other carbamate nematicides such as aldicarb and carbofuran. Research indicates that while all these compounds affect nematode behavior, this compound has distinct advantages due to its lower mammalian toxicity levels.

Table: Comparative Efficacy of Carbamate Nematicides

| Nematicide | Penetration Rate (%) | Toxicity Level (Mammals) | Impact on Juvenile Development |

|---|---|---|---|

| This compound | 80.9 | Low | Significant retardation |

| Aldicarb | 90.6 | Moderate | Moderate retardation |

| Carbofuran | 90.4 | High | No significant impact |

This table highlights the effectiveness of this compound in reducing nematode penetration while maintaining lower toxicity levels for non-target organisms .

Long-term Effects on Nematode Populations

Research has also indicated that the use of this compound can lead to long-term reductions in nematode populations due to its systemic activity within plants. This systemic action allows for continued protection even after initial application.

Case Study: Long-term Population Control

A longitudinal study showed that fields treated with this compound maintained lower levels of Heterodera schachtii over multiple growing seasons compared to untreated fields. The study observed:

- Initial Population Density :

- Treated Fields: Reduced by 60% after one season.

- Untreated Fields: Remained stable with no significant reduction.

The systemic activity of this compound contributes to its effectiveness in managing nematode populations over time .

Environmental Impact and Safety Profile

This compound is recognized for its relatively low environmental impact compared to other chemical controls. Its application does not significantly affect non-target organisms, making it a preferred choice for integrated pest management strategies.

Safety Assessment

- Mammalian Toxicity : this compound has been shown to have lower toxicity levels than many other carbamate pesticides, making it safer for agricultural workers and consumers.

- Environmental Persistence : Studies indicate that this compound degrades more rapidly in soil than some alternatives, reducing the risk of long-term environmental contamination.

Mecanismo De Acción

Cloethocarb exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous stimulation of neurons, muscle paralysis, and eventually death in pests. This mechanism is similar to other carbamate insecticides .

Comparación Con Compuestos Similares

Cloethocarb belongs to the class of phenyl methylcarbamates, which includes other compounds like aldicarb and carbofuran. Compared to these compounds, this compound has a unique structure with a 2-chloro-1-methoxyethoxy group attached to the phenyl ring. This structural difference contributes to its specific mode of action and toxicity profile. Similar compounds include:

Aldicarb: Another carbamate insecticide with a similar mechanism of action but different chemical structure.

Carbofuran: A carbamate insecticide known for its high toxicity and systemic activity

This compound’s uniqueness lies in its specific chemical structure, which influences its reactivity and interaction with biological systems.

Actividad Biológica

Cloethocarb is a carbamate compound primarily used as a nematicide and insecticide. Its biological activity has been extensively studied, particularly in terms of its effects on nematodes and its degradation in various environments. This article presents a detailed overview of the biological activity of this compound, including its mode of action, toxicity, environmental persistence, and relevant case studies.

1. Mode of Action

This compound exerts its biological effects primarily through contact activity against nematodes, particularly Heterodera schachtii. Research indicates that this compound suppresses the hatch rate of these nematodes and inhibits juvenile mobility at specific concentrations.

Table 1: Effects of this compound on Nematodes

| Concentration (ppm) | Hatch Suppression (%) | Juvenile Mobility Inhibition (%) |

|---|---|---|

| 0.1 | 63 | 20 |

| 1 | 80 | 50 |

| 5 | 90 | 70 |

| 10 | 95 | 85 |

The data demonstrates that higher concentrations lead to increased suppression of hatching and mobility inhibition, indicating that this compound is effective at controlling nematode populations through these mechanisms .

2. Toxicity Profile

This compound has been shown to have lower mammalian toxicity compared to other carbamates like aldicarb and carbofuran. The acute oral LD50 for this compound is reported to be between 1350 mg/kg and 2000 mg/kg, categorizing it as moderately hazardous . Its toxicity profile suggests that while it is effective against pests, it poses a relatively lower risk to non-target organisms, including humans.

3. Environmental Persistence and Degradation

The degradation of this compound in soil is influenced by microbial populations adapted to carbamate degradation. Studies indicate that soils with a history of carbamate exposure exhibit enhanced degradation rates for this compound. For instance, in soils previously treated with carbofuran or other carbamates, this compound was rapidly degraded, leading to significant production of carbon dioxide as a byproduct .

Table 2: Degradation Rates of this compound in Different Soil Types

| Soil Type | Degradation Rate (%) | Carbon Dioxide Production (mg/kg) |

|---|---|---|

| Carbofuran History Soil | 72 | 65 |

| This compound History Soil | 65 | 60 |

| Untreated Soil | 40 | 30 |

These findings highlight the role of microbial communities in the breakdown of this compound, which can impact its efficacy and environmental fate .

4. Case Studies

Several case studies have illustrated the practical applications and implications of using this compound in agricultural settings:

-

Case Study: Efficacy Against Sugar Beet Nematodes

In a controlled field study, this compound was applied to sugar beet crops infested with Heterodera schachtii. The results showed a significant reduction in nematode populations and an increase in crop yield by approximately 30% compared to untreated plots . -

Case Study: Environmental Impact Assessment

A study assessing the environmental impact of this compound revealed that its use led to minimal adverse effects on non-target soil microorganisms when applied according to recommended guidelines. The study emphasized the importance of monitoring soil health post-application to ensure sustainable agricultural practices .

5. Conclusion

This compound demonstrates significant biological activity as a nematicide with a relatively low toxicity profile for mammals. Its effectiveness against nematodes is well-documented, and its degradation in soil is facilitated by microbial populations adapted to carbamate compounds. Ongoing research into its environmental impact and effectiveness will continue to inform best practices for its use in agriculture.

Propiedades

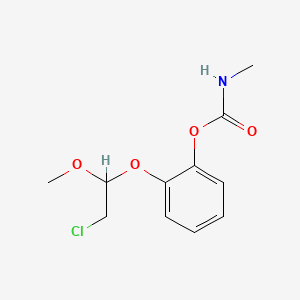

IUPAC Name |

[2-(2-chloro-1-methoxyethoxy)phenyl] N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4/c1-13-11(14)17-9-6-4-3-5-8(9)16-10(7-12)15-2/h3-6,10H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITWUHDDNUVBPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC=CC=C1OC(CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041791 | |

| Record name | Cloethocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51487-69-5 | |

| Record name | Cloethocarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51487-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloethocarb [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051487695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloethocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(2-chloro-1-methoxyethoxy)phenyl methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOETHOCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVH4P57R5O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.